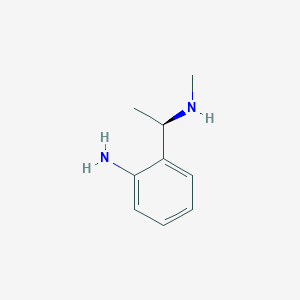
(R)-2-(1-(Methylamino)ethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(1-(Methylamino)ethyl)aniline is an organic compound with a chiral center, making it an enantiomerically pure substance
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-(Methylamino)ethyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with aniline, which undergoes a series of reactions to introduce the chiral center and the methylamino group.
Chiral Resolution: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired enantiomer is obtained.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-(Methylamino)ethyl)aniline may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent production of the desired enantiomer.
Purification: Employing techniques such as crystallization or chromatography to achieve high enantiomeric purity.
化学反应分析
Types of Reactions
®-2-(1-(Methylamino)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.
科学研究应用
®-2-(1-(Methylamino)ethyl)aniline has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which ®-2-(1-(Methylamino)ethyl)aniline exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation.
相似化合物的比较
Similar Compounds
(S)-2-(1-(Methylamino)ethyl)aniline: The enantiomer of the compound, with different biological activity.
2-(1-(Methylamino)ethyl)aniline: The racemic mixture containing both enantiomers.
N-Methyl-2-phenylethylamine: A structurally similar compound with different functional groups.
Uniqueness
®-2-(1-(Methylamino)ethyl)aniline is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and racemic mixture.
属性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
2-[(1R)-1-(methylamino)ethyl]aniline |
InChI |
InChI=1S/C9H14N2/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,10H2,1-2H3/t7-/m1/s1 |
InChI 键 |
QBHUZMVIAUIZOA-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1N)NC |
规范 SMILES |
CC(C1=CC=CC=C1N)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B12971741.png)
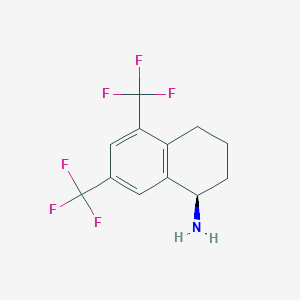
![(6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-((E)-((R)-1'-(tert-butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-ylidene)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12971753.png)
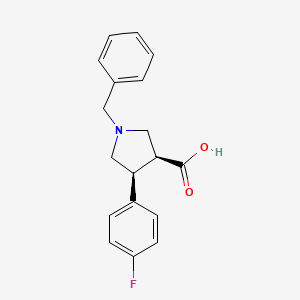
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12971769.png)

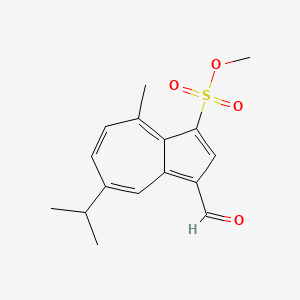
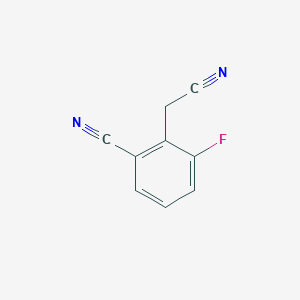
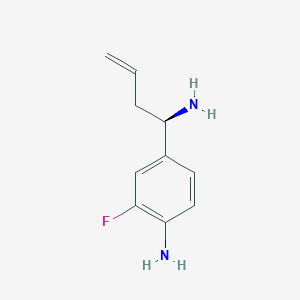
![5-Methyl-5H-benzo[b]carbazole](/img/structure/B12971789.png)
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12971790.png)


